Nitrone, alpha-phenyl-N-p-tolyl- Nitrone, alpha-phenyl-N-p-tolyl-
Brand Name: Vulcanchem
CAS No.: 32213-72-2
VCID: VC17119559
InChI: InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11-
SMILES:
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

Nitrone, alpha-phenyl-N-p-tolyl-

CAS No.: 32213-72-2

Cat. No.: VC17119559

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Nitrone, alpha-phenyl-N-p-tolyl- - 32213-72-2

Specification

CAS No. 32213-72-2
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name N-(4-methylphenyl)-1-phenylmethanimine oxide
Standard InChI InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11-
Standard InChI Key ZMHRQDZDFYMPOF-PTNGSMBKSA-N
Isomeric SMILES CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-]
Canonical SMILES CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The nitrone functional group in alpha-phenyl-N-p-tolyl-nitrone consists of a nitrogen atom bonded to an oxygen atom (N⁺–O⁻) and adjacent to a carbon-carbon double bond. The phenyl group is attached to the alpha carbon, while the para-tolyl group (4-methylphenyl) is bonded to the nitrogen atom. This arrangement confers distinct stereoelectronic properties, influencing its reactivity in cycloaddition reactions and radical trapping.

Key Structural Features:

  • IUPAC Name: 1-(4-methylphenyl)-N-phenylmethanimine oxide

  • SMILES: CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]\text{CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]}

  • InChI Key: GIRQZCQKQNMCRZ-PTNGSMBKSA-N

The para-tolyl group’s electron-donating methyl substituent enhances the nitrone’s stability while moderating its electrophilicity, making it suitable for controlled reactions in synthetic chemistry.

Synthesis Methods

Alpha-phenyl-N-p-tolyl-nitrone is typically synthesized via the condensation of an aldehyde with a hydroxylamine derivative. A common approach involves reacting benzaldehyde derivatives with N-p-tolylhydroxylamine under acidic or neutral conditions. For example:

RCHO+H2N-O-C6H4-CH3RC=N⁺(O⁻)-C6H4-CH3+H2O\text{RCHO} + \text{H}_2\text{N-O-C}_6\text{H}_4\text{-CH}_3 \rightarrow \text{RC=N⁺(O⁻)-C}_6\text{H}_4\text{-CH}_3 + \text{H}_2\text{O}

This method yields moderate to high purity products, depending on reaction optimization.

Applications in Organic Synthesis

Isoxazolidine Derivatives

The compound serves as a precursor for isoxazolidines, five-membered heterocycles with applications in medicinal chemistry. Cycloaddition reactions with alkenes or alkynes produce these derivatives, which exhibit antimicrobial and anticancer activities.

Bioorthogonal Chemistry

Alpha-phenyl-N-p-tolyl-nitrone participates in strain-promoted alkyne–nitrone cycloadditions (SPANC), a class of bioorthogonal reactions used for labeling biomolecules. Its moderate reactivity balances stability and speed, enabling selective modifications in complex biological systems.

Biological Activities and Neuroprotection

ParameterControl GroupPBN-Treated Group
Conjugated DienesElevatedReduced by 40%
Na⁺/K⁺-ATPase ActivityImpairedNo Improvement
ATP LevelsDepletedPartial Recovery

PBN’s inability to restore ATP levels highlights the compound’s role in mitigating oxidative damage without addressing energy depletion .

Mechanistic Insights

Spin-Trapping Mechanism

The nitrone group reacts with free radicals (e.g., hydroxyl or superoxide radicals) to form stable aminoxyl radicals, detectable via electron paramagnetic resonance (EPR) spectroscopy. For example:

R- +Ph-C=N⁺(O⁻)-TolPh-C(N⁺- O⁻)-Tol-R\text{R- } + \text{Ph-C=N⁺(O⁻)-Tol} \rightarrow \text{Ph-C(N⁺- O⁻)-Tol-R}

This mechanism underlies its neuroprotective effects in models of stroke and neurodegeneration .

Comparative Analysis with Analogous Nitrones

Alpha-Phenyl-N-tert-Butyl Nitrone (PBN)

  • Structure: tert-butyl group取代 para-tolyl.

  • Solubility: Lower due to hydrophobic tert-butyl.

  • Activity: Optimized for radical scavenging but slower in cycloadditions .

Sulfonated Nitrones (e.g., S-PBN)

  • Modification: Sulfonate groups enhance water solubility.

  • Efficacy: Improved pharmacokinetics enable higher therapeutic doses .

Table 2: Comparative Properties of Nitrone Derivatives

PropertyAlpha-Phenyl-N-p-TolylPBNS-PBN
Solubility in WaterModerateLowHigh
Radical Trapping RateModerateHighHigh
Bioorthogonal ReactivityHighLowLow

Research Limitations and Future Directions

While alpha-phenyl-N-p-tolyl-nitrone shows promise, most neuroprotective data derive from studies on PBN. Direct investigations into its pharmacokinetics and in vivo efficacy are warranted. Additionally, its potential in photodynamic therapy and catalytic applications remains unexplored.

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